3,3'-Dichlorobenzophenone

Description

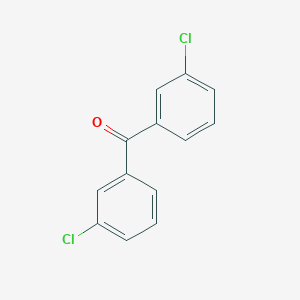

Structure

3D Structure

Properties

IUPAC Name |

bis(3-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNQEKVWLZDWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074307 | |

| Record name | 3,3'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7094-34-0 | |

| Record name | Methanone, bis(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007094340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dichlorobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7094-34-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,3'-Dichlorobenzophenone (CAS 7094-34-0)

This guide provides an in-depth analysis of 3,3'-Dichlorobenzophenone, a halogenated aromatic ketone. Designed for researchers, chemists, and professionals in drug development, this document synthesizes its core chemical and physical properties, synthesis methodologies, key applications, and critical safety information. Our focus is on providing not just data, but actionable insights grounded in established scientific principles.

Core Properties and Molecular Characteristics

This compound, with the CAS number 7094-34-0, is a symmetrically substituted diaryl ketone. The presence of chlorine atoms on both phenyl rings at the meta-position significantly influences its reactivity, solubility, and metabolic profile compared to unsubstituted benzophenone. These substitutions create a molecule with distinct electronic and steric properties, making it a valuable intermediate in specialized organic synthesis.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for determining appropriate solvents for reactions and purification, predicting its behavior in various analytical systems, and ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 7094-34-0 | [1][2] |

| Molecular Formula | C₁₃H₈Cl₂O | [1][2] |

| Molecular Weight | 251.11 g/mol | [2][3] |

| Melting Point | 124 °C | [4] |

| Boiling Point | 381.7 °C at 760 mmHg | [1] |

| Density | 1.311 g/cm³ | [1] |

| Appearance | Solid | [4] |

| InChI Key | JSNQEKVWLZDWEG-UHFFFAOYSA-N | [1] |

Spectral Data Summary

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons would appear as complex multiplets in the range of ~7.2-7.8 ppm. The meta-substitution pattern leads to distinct splitting patterns for the four types of aromatic protons. |

| ¹³C NMR | Aromatic carbons would exhibit signals between ~125-140 ppm. The carbonyl carbon (C=O) signal would be significantly downfield, typically >190 ppm. |

| Infrared (IR) | A strong, characteristic C=O (ketone) stretch is expected around 1660-1680 cm⁻¹. C-Cl stretches would appear in the fingerprint region, typically between 600-800 cm⁻¹. Aromatic C-H stretches would be observed above 3000 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 249.995, with a characteristic isotopic pattern [M+2]⁺ and [M+4]⁺ due to the presence of two chlorine atoms. |

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing diaryl ketones, including this compound, is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction provides a robust route to forming the central carbon-carbonyl bond.

The synthesis involves the reaction of two primary precursors: an acyl chloride and an aromatic substrate, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[7] For this compound, there are two logical retrosynthetic pathways. A common approach involves the acylation of chlorobenzene with 3-chlorobenzoyl chloride.

Reaction Mechanism and Workflow

The causality behind this experimental choice is rooted in the directing effects of the substituents. The chlorine on the chlorobenzene ring is an ortho-, para- director, while the acyl group is a meta-director. The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring.

Below is a diagram illustrating the logical workflow for the synthesis.

Step-by-Step Synthesis Protocol

This protocol is a generalized representation based on standard Friedel-Crafts procedures.[8][9]

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is protected from atmospheric moisture using drying tubes.

-

Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane). Begin stirring under a nitrogen atmosphere.

-

Substrate Addition: Add chlorobenzene to the stirred suspension.

-

Acyl Chloride Addition: Cool the mixture in an ice bath. Slowly add 3-chlorobenzoyl chloride dropwise from the dropping funnel. The rate of addition must be controlled to manage the exothermic reaction and the evolution of HCl gas.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by dilute hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers.

-

Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the solvent used for the reaction. Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture, to yield the final product.

Applications in Research and Industry

While not a widely used commodity chemical, this compound serves as a specialized building block in organic synthesis. Its primary utility lies in its role as a precursor for more complex molecules, particularly in the development of:

-

Pharmaceutical Intermediates: Benzophenone derivatives are scaffolds for various pharmacologically active compounds. The specific dichlorination pattern of this molecule can be a key structural element in the synthesis of targeted therapeutic agents.

-

Polymer Chemistry: Dichlorinated aromatic ketones can be used as monomers in the synthesis of high-performance polymers like polyetheretherketones (PEEK) or other polyaryletherketones. These materials are known for their thermal stability and chemical resistance.

-

Agrochemicals: It can serve as an intermediate in the synthesis of certain pesticides and herbicides.

Toxicology and Safe Handling

Understanding the toxicological profile and implementing proper safety protocols are paramount when working with halogenated organic compounds.

Hazard Profile

Based on safety data for dichlorobenzophenone isomers and related compounds, this compound should be handled as a hazardous substance.[10]

-

Irritation: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[10] It may also cause respiratory irritation (H335).[10]

-

Carcinogenicity: While data for this specific isomer is limited, related compounds like 3,3'-Dichlorobenzidine are classified as probable human carcinogens (Group B2) by the EPA.[11] Therefore, it is prudent to handle this compound with precautions appropriate for a potential carcinogen.

-

Aquatic Toxicity: Many chlorinated aromatic compounds are toxic to aquatic life with long-lasting effects.[12]

Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of protocols is essential to minimize exposure. The following workflow outlines the mandatory safety measures.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[10]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[10]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

This compound is a specialized chemical intermediate with distinct properties conferred by its dichlorinated structure. Its synthesis via Friedel-Crafts acylation is a classic and effective method, though it requires careful control of reaction conditions. While its applications are niche, they are important in the fields of advanced materials and specialty chemicals. Due to its potential hazards, particularly irritation and possible carcinogenicity, strict adherence to safety protocols is non-negotiable for all research and development activities involving this compound. This guide serves as a foundational resource for its safe and effective use in a scientific setting.

References

- Alfa Chemistry. CAS 7094-34-0 this compound. URL: https://www.alfa-chemistry.com/cas_7094-34-0.htm

- ChemicalBook. This compound (7094-34-0). URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB21216330_EN.htm

- Santa Cruz Biotechnology, Inc. 3,3′-Dichlorobenzophenone, CAS 7094-34-0. URL: https://www.scbt.com/p/3-3-dichlorobenzophenone-7094-34-0

- ECHEMI. This compound SDS, 7094-34-0 Safety Data Sheets. URL: https://www.echemi.com/sds/3,3'-dichlorobenzophenone-cas-7094-34-0.html

- ECHEMI. 7094-34-0 CAS MSDS (this compound) Melting Point.... URL: https://www.echemi.com/products/cb21216330.html

- Sigma-Aldrich. SAFETY DATA SHEET. URL: https://www.sigmaaldrich.com/US/en/sds/supelco/48525

- Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. URL: https://www.chemguide.co.

- PubChemLite. This compound (C13H8Cl2O). URL: https://pubchemlite.org/compound/CID348303

- ECHEMI. 3,4-Dichlorobenzophenone Formula - 6284-79-3. URL: https://www.echemi.com/products/3,4-dichlorobenzophenone-cas-6284-79-3.html

- CPAChem. Safety data sheet. URL: https://www.cpachem.com/sds/SB30370_v1_387c29e612.pdf

- Sigma-Aldrich. Friedel–Crafts Acylation. URL: https://www.sigmaaldrich.

- Sigma-Aldrich. SAFETY DATA SHEET (2,3-Dichlorobenzaldehyde). URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/254835

- Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). URL: https://hmdb.ca/spectra/nmr_one_d/13592

- Google Patents. CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone. URL: https://patents.google.

- Wikipedia. Friedel–Crafts reaction. URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction

- Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.

- U.S. Environmental Protection Agency (EPA). 3,3'-Dichlorobenzidine. URL: https://www.epa.gov/sites/default/files/2016-09/documents/3-3-dichlorobenzidine.pdf

- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 3,3'-Dichlorobenzidine. URL: https://www.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. 7094-34-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 7094-34-0 [chemicalbook.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

- 11. epa.gov [epa.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 3,3'-Dichlorobenzophenone: Molecular Structure, Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3,3'-dichlorobenzophenone, a halogenated aromatic ketone of significant interest to researchers, scientists, and professionals in drug development and polymer chemistry. We will delve into its core molecular features, physicochemical properties, synthetic pathways with mechanistic insights, and its applications as a versatile chemical intermediate.

Core Molecular and Physical Characteristics

This compound is a symmetrically substituted diaryl ketone. The strategic placement of chlorine atoms on both phenyl rings at the meta-position relative to the carbonyl group imparts specific chemical reactivity and physical properties that are distinct from its other isomers.

Molecular Structure and Weight

The fundamental identity of this compound is defined by its molecular formula and weight.

The molecule consists of a central carbonyl group connecting two phenyl rings, each substituted with a chlorine atom at the 3-position. The electronegativity of the chlorine atoms influences the electron density distribution across the aromatic rings and the reactivity of the carbonyl group.

Physicochemical Properties

The physical state and solubility of this compound are crucial for its handling, storage, and application in various reaction media.

| Property | Value | Source |

| Physical Form | Solid | [4] |

| Purity | Typically ≥97% | [4] |

| Predicted XlogP | 4.8 | [3] |

The high XlogP value indicates significant lipophilicity, suggesting good solubility in nonpolar organic solvents and poor solubility in water. This is a key consideration when selecting solvent systems for its synthesis and subsequent reactions.

Synthesis of this compound: The Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a robust pathway to forming the aryl ketone structure.

Mechanistic Rationale

The synthesis involves the reaction of chlorobenzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The causality of the reaction pathway is as follows:

-

Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) interacts with the 3-chlorobenzoyl chloride, abstracting the chloride to form a highly reactive and resonance-stabilized acylium ion. This electrophile is the key species that will attack the aromatic ring.

-

Electrophilic Aromatic Substitution: The π-electron system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom that formed the new bond with the acyl group. This step restores the aromaticity of the ring, yielding the final this compound product and regenerating the Lewis acid catalyst.

The chlorine substituent on the chlorobenzene ring is a deactivating but ortho, para-directing group.[5][6] However, in the context of a Friedel-Crafts acylation with another substituted benzene ring, a mixture of isomers is possible. The precise control of reaction conditions is therefore critical to favor the formation of the desired 3,3'-isomer.

Caption: Generalized workflow for the synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol

The following is a representative, self-validating protocol for the laboratory-scale synthesis of this compound.

Materials:

-

3-Chlorobenzoyl chloride

-

Chlorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry three-necked flask with a magnetic stirrer, addition funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon). This is crucial as AlCl₃ is highly hygroscopic.

-

Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0-5 °C in an ice bath with stirring. The low temperature controls the initial exothermic reaction.

-

Reagent Addition: Dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension. Following this, add chlorobenzene (1.0-1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.

-

Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. This quenches the reaction and dissolves the aluminum salts.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Spectroscopic Characterization

Unambiguous identification of the 3,3'-isomer from other dichlorobenzophenone isomers is critical. A combination of spectroscopic techniques provides a definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is simpler than that of unsymmetrical isomers. The aromatic region (typically δ 7.2-7.8 ppm in CDCl₃) will show a complex multiplet pattern corresponding to the eight aromatic protons. The specific splitting patterns are dictated by the ortho, meta, and para couplings of the protons on the two identical 3-chlorophenyl rings.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (around δ 194-195 ppm).[7] Due to the molecule's symmetry, only six signals are expected for the aromatic carbons, in addition to the carbonyl carbon. The chemical shifts are influenced by the electron-withdrawing effects of both the carbonyl group and the chlorine atoms.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

C=O Stretch: A strong, sharp absorption band characteristic of the benzophenone carbonyl group will be observed around 1660-1670 cm⁻¹.[7]

-

C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bond stretch are expected in the fingerprint region, typically around 1080 cm⁻¹ and 870 cm⁻¹.[7]

-

Aromatic C-H and C=C Stretches: These will be present in their characteristic regions (around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z 250, corresponding to the nominal mass of C₁₃H₈Cl₂O. The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms (M⁺, M+2, M+4 peaks in an approximate 9:6:1 ratio).

-

Fragmentation Pattern: The primary fragmentation involves cleavage at the C-C bonds adjacent to the carbonyl group. A key fragment would be the 3-chlorobenzoyl cation ([ClC₆H₄CO]⁺) at m/z 139. The loss of this fragment would lead to the 3-chlorophenyl cation ([ClC₆H₄]⁺) at m/z 111. These fragments are diagnostic for the structure.[10][11]

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate in the synthesis of more complex molecules. Its utility is primarily leveraged in the pharmaceutical, agrochemical, and polymer industries.

Pharmaceutical Intermediate

The benzophenone scaffold is a common structural motif in medicinally active compounds. This compound can serve as a starting material for the synthesis of novel drug candidates. The carbonyl group can be reduced to an alcohol, which can then be further functionalized, or it can undergo reactions such as Wittig or Grignard reactions. The chlorine atoms provide sites for nucleophilic aromatic substitution or for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to build more complex molecular architectures.[]

Photoinitiator in Polymer Chemistry

Benzophenone and its derivatives are well-known Type II photoinitiators. Upon absorption of UV light, the benzophenone moiety is promoted to an excited triplet state. This excited state can then abstract a hydrogen atom from a synergist molecule (a co-initiator, often a tertiary amine) to generate free radicals. These radicals initiate the polymerization of unsaturated monomers, such as acrylates and methacrylates, a process widely used in UV-curable coatings, inks, and adhesives. The substitution pattern on the benzophenone ring can influence its absorption spectrum and photoinitiating efficiency.

Caption: Workflow of this compound as a Type II photoinitiator in UV-curing applications.

Conclusion

This compound is a chemical intermediate with a well-defined molecular structure and a predictable set of physicochemical and spectroscopic properties. Its synthesis via Friedel-Crafts acylation is a robust and scalable method, the understanding of which is crucial for its efficient production. For researchers and developers, its value lies in its utility as a building block for complex organic molecules, including potential pharmaceutical agents, and as a functional component in polymer science, particularly as a photoinitiator. A thorough understanding of its chemistry, as outlined in this guide, is essential for leveraging its full potential in scientific and industrial applications.

References

- BenchChem. (2026). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride. BenchChem.

- BenchChem. (2026). A Spectroscopic Showdown: Unmasking the Isomers of Dichlorobenzophenone. BenchChem.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE.

- Filo. (2025, September 28). Explain Friedel-Crafts reaction with equation by taking chlorobenzene as...

- YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone.

- BenchChem. (2026). Application Notes and Protocols for Friedel-Crafts Acylation with 3-Ethylbenzoyl Chloride. BenchChem.

- PubChem. (n.d.). 4,4'-Dichlorobenzophenone.

- PubChemLite. (n.d.). This compound (C13H8Cl2O).

- Iowa Research Online. (n.d.). CCDC 2344717: Experimental Crystal Structure Determination.

- Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide.

- CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- University of Potsdam. (n.d.). Tables For Organic Structure Analysis.

- UCL. (n.d.). Chemical shifts.

- BenchChem. (2026). Applications of 3-(3,5-Dichlorophenyl)

- ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- CCDC. (n.d.). Search - Access Structures.

- PubChem. (n.d.). 3,3'-Dichlorobenzidine.

- ResearchGate. (n.d.). Synthesis of 3,3′-Dichlorobenzidine.

- KoreaScience. (n.d.). Hard Coating Materials Using Copolymers of 2,5-dichlorobenzophenone and 1,4-dichlorobenzene.

- ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during....

- Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.

- CAS Common Chemistry. (n.d.). 3,4-Dichlorobenzophenone.

- ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the....

- ResearchGate. (n.d.). Table S1.Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron Band (cm....

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 7094-34-0 [chemicalbook.com]

- 3. PubChemLite - this compound (C13H8Cl2O) [pubchemlite.lcsb.uni.lu]

- 4. zhishangchemical.com [zhishangchemical.com]

- 5. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]

- 6. Explain Friedel-Crafts reaction with equation by taking chlorobenzene as .. [askfilo.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cshifts [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

Synthesis of bis(3-chlorophenyl)methanone

An In-Depth Technical Guide to the Synthesis of Bis(3-chlorophenyl)methanone

Abstract

Bis(3-chlorophenyl)methanone, also known as 3,3'-dichlorobenzophenone, is a symmetrical diarylketone that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its synthesis presents unique challenges, primarily related to controlling regioselectivity in classical aromatic substitution reactions. This technical guide provides a comprehensive overview of the synthetic strategies for bis(3-chlorophenyl)methanone, with a primary focus on the Friedel-Crafts acylation pathway. We will delve into the mechanistic underpinnings of this reaction, explain the causality behind critical experimental choices, and address the inherent challenge of isomeric purity. A detailed, self-validating experimental protocol is provided, alongside a discussion of alternative synthetic routes. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of the synthesis of this important chemical building block.

Introduction

Diaryl ketones are a cornerstone of modern organic synthesis. Within this class, halogenated benzophenones are of particular interest due to the dual functionality imparted by the ketone and the halogen substituents, which can be leveraged for further chemical transformations. Bis(3-chlorophenyl)methanone (Figure 1) is a notable example, featuring chlorine atoms at the meta-positions of both phenyl rings. This specific substitution pattern makes it a non-obvious target for direct synthesis via common electrophilic aromatic substitution methods, demanding a nuanced understanding of reaction mechanisms and directing group effects.

Primary Synthetic Pathway: Friedel-Crafts Acylation

The most direct and widely recognized method for the formation of aryl ketones is the Friedel-Crafts acylation.[1] This reaction involves the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution, typically using an acyl chloride or anhydride and a strong Lewis acid catalyst.[2]

Strategic Approach and Mechanistic Rationale

The logical, albeit challenging, Friedel-Crafts approach to synthesizing bis(3-chlorophenyl)methanone is the acylation of chlorobenzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃).[3]

The mechanism proceeds through several distinct steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from 3-chlorobenzoyl chloride to form a highly electrophilic, resonance-stabilized acylium ion. This is the rate-determining step and the genesis of the reactive electrophile.[4]

-

Electrophilic Attack: The π-electron system of the chlorobenzene ring acts as a nucleophile, attacking the acylium ion. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Regeneration: A weak base (often the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Sources

An In-Depth Technical Guide to bis(3-chlorophenyl)methanone

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the chemical intermediate, bis(3-chlorophenyl)methanone.

Introduction

bis(3-chlorophenyl)methanone, also known by its IUPAC name 3,3'-Dichlorobenzophenone, is a symmetrical diaryl ketone. This chlorinated derivative of benzophenone serves as a versatile intermediate in organic synthesis, finding potential applications in the development of novel pharmaceuticals and high-performance polymers. Its chemical structure, characterized by a central carbonyl group flanked by two 3-chlorophenyl rings, imparts specific reactivity and physical properties that are of interest to the scientific community. This guide provides a comprehensive overview of its chemical identity, synthesis, spectral characteristics, and safety considerations.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical compound is the cornerstone of its application in research and development. This section details the key identifiers and physicochemical characteristics of bis(3-chlorophenyl)methanone.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | bis(3-chlorophenyl)methanone |

| Common Name | This compound |

| CAS Number | 7094-34-0 |

| Molecular Formula | C₁₃H₈Cl₂O |

| Molecular Weight | 251.11 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CC=C2)Cl |

| InChI Key | JSNQEKVWLZDWEG-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | [Generic SDS] |

| Melting Point | 118-120 °C | Crysdot LLC[1] |

| Boiling Point | 381.7 °C at 760 mmHg | Crysdot LLC[1] |

| Solubility | Data not readily available; expected to be soluble in organic solvents like dichloromethane, chloroform, and aromatic solvents. | Inferred from structure |

Synthesis of bis(3-chlorophenyl)methanone

The most common and industrially relevant method for the synthesis of bis(3-chlorophenyl)methanone is the Friedel-Crafts acylation. This powerful reaction forms a carbon-carbon bond between an aromatic ring and an acyl group, facilitated by a Lewis acid catalyst.

Reaction Principle: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation of chlorobenzene with 3-chlorobenzoyl chloride proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activates the 3-chlorobenzoyl chloride by abstracting the chloride ion to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of the chlorobenzene ring. Due to the ortho-, para-directing nature of the chlorine substituent on chlorobenzene, a mixture of isomers is possible. However, the para-substituted product is generally favored due to reduced steric hindrance. In the synthesis of the symmetrical 3,3'-isomer, two molecules of chlorobenzene can be acylated by phosgene or a phosgene equivalent, or more commonly, chlorobenzene is acylated with 3-chlorobenzoyl chloride.

Sources

A Technical Guide to the Solubility of 3,3'-Dichlorobenzophenone in Organic Solvents

This document serves as an in-depth technical guide on the solubility of 3,3'-Dichlorobenzophenone (CAS 7094-34-0), a compound of interest in various chemical and pharmaceutical research settings. Recognizing the critical role that solubility plays in drug development, synthesis, and formulation, this guide provides a foundational understanding of its solubility characteristics, outlines a robust, field-proven protocol for its experimental determination, and discusses the underlying scientific principles.

Introduction to this compound

This compound is a halogenated aromatic ketone with the molecular formula C₁₃H₈Cl₂O.[1] Its structure, featuring a central carbonyl group flanked by two phenyl rings each substituted with a chlorine atom at the meta-position, renders it a relatively nonpolar, hydrophobic molecule. This inherent hydrophobicity is a key determinant of its solubility behavior.

In the fields of pharmaceutical and chemical research, understanding a compound's solubility is paramount. It influences everything from reaction kinetics and purification strategies (like crystallization) to bioavailability and formulation of active pharmaceutical ingredients (APIs).[2] Chlorinated organic molecules, in particular, are significant building blocks in medicinal chemistry for creating novel therapeutic agents.[3][4] An accurate grasp of the solubility of this compound in various organic solvents is therefore essential for any researcher or developer working with this compound.

Physicochemical Properties

A compound's fundamental physical and chemical properties provide the basis for predicting its solubility. The general principle "like dissolves like" suggests that nonpolar compounds will dissolve best in nonpolar solvents, while polar compounds favor polar solvents.[5][6]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₈Cl₂O | [1] |

| Molecular Weight | 251.11 g/mol | [1] |

| CAS Number | 7094-34-0 | [7] |

| Predicted XlogP | 4.8 | [8] |

The high predicted XlogP value indicates a strong lipophilic (fat-loving) and hydrophobic (water-fearing) nature, predicting poor solubility in water and good solubility in nonpolar organic solvents.

Qualitative Solubility Profile

While comprehensive quantitative data for this compound is not extensively published, a qualitative profile can be constructed from available information and by analogy to structurally similar compounds like 4,4'-dichlorobenzophenone.[9][10]

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The high hydrophobicity and lack of significant hydrogen bonding sites on this compound limit its interaction with protic solvents.[5] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Soluble | These solvents can engage in dipole-dipole interactions with the polar carbonyl group of the solute. |

| Nonpolar | Hexane, Toluene, Chloroform | Soluble to Highly Soluble | The nonpolar aromatic rings of the solute interact favorably with nonpolar solvents through van der Waals forces.[5][6] |

Experimental Determination of Thermodynamic Solubility

For researchers requiring precise, quantitative data, direct experimental measurement is necessary. The Shake-Flask method, as outlined in OECD Test Guideline 105, is the gold standard for determining the thermodynamic (equilibrium) solubility of a substance.[11][12][13] It is a robust and self-validating protocol.

Principle of the Method

The core principle is to create a saturated solution of the compound in the solvent of interest by allowing an excess of the solid to equilibrate with the solvent over a sufficient period.[9][14] The concentration of the dissolved compound in the liquid phase is then measured, representing the solubility at that specific temperature.

Detailed Step-by-Step Protocol

-

Preparation: Add an excess amount of crystalline this compound to a series of clear glass vials. The presence of undissolved solid at the end of the experiment is crucial as it confirms that the solution is saturated.

-

Solvent Addition: Add a precise, known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures vigorously for a predetermined period, typically 24 to 72 hours.

-

Causality Insight: This extended agitation period is essential to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[9][14] A preliminary experiment can determine the minimum time required to reach a plateau in concentration.[12]

-

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed to permit the excess solid to sediment. To ensure complete removal of all particulate matter, centrifuge the vials at high speed (e.g., >10,000 rpm).

-

Trustworthiness Check: This step is critical. Any suspended microparticles in the analyzed sample will falsely elevate the measured concentration, leading to an overestimation of solubility.

-

-

Sample Collection and Dilution: Carefully withdraw a precise aliquot of the clear supernatant from the vial. Immediately dilute the aliquot with a known volume of an appropriate mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to ensure accurate quantification.

-

Calculation: Determine the final solubility value (e.g., in mg/mL or µg/mL), making sure to account for the dilution factor used during sample preparation.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably a fume hood.[15] Avoid the formation of dust and aerosols.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15]

-

Hazards: May cause skin, eye, and respiratory irritation.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Always consult the most current Safety Data Sheet (SDS) for the compound before use.[15][17]

Conclusion

This compound is a hydrophobic molecule with expectedly low solubility in polar solvents and high solubility in nonpolar organic solvents. While published quantitative data is scarce, this guide provides a strong theoretical framework for understanding its behavior. For researchers and drug development professionals requiring precise values, the detailed shake-flask experimental protocol herein offers a reliable and scientifically sound method for generating high-quality, trustworthy solubility data, which is fundamental for advancing chemical synthesis and pharmaceutical formulation.

References

- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Beverly, J. et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe.

- California State University, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Phytosafe. (n.d.). OECD 105.

- Khan Academy. (n.d.). Solubility of organic compounds [Video]. Khan Academy.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Fisher Scientific. (2025, December 22).

- Sigma-Aldrich. (2024, September 7).

- OECD. (n.d.). Test No.

- ECHEMI. (n.d.).

- ChemicalBook. (2024, December 18). This compound | 7094-34-0.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- OECD. (n.d.). Test No.

- Santa Cruz Biotechnology, Inc. (n.d.). 3,3′-Dichlorobenzophenone, CAS 7094-34-0.

- CPAChem. (2024, May 8).

- PubChemLite. (n.d.). This compound (C13H8Cl2O).

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 3,4-Dichloro-4'-fluorobenzophenone.

- ChemicalBook. (2024, December 21).

- ECHEMI. (n.d.). 6284-79-3, 3,4-Dichlorobenzophenone Formula.

- Sigma-Aldrich. (n.d.). 4,4′-Dichlorobenzophenone 99% 90-98-2.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2,4'-Dichlorobenzophenone in Organic Solvents.

- PubChem. (n.d.). 3,3'-Dichlorobenzidine.

- Jesudason, P. et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Kiani, M. et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.

- PubChem. (n.d.). 3,4-Dichlorobenzophenone.

- MilliporeSigma. (n.d.). Solvent Miscibility Table.

- U.S. Environmental Protection Agency. (n.d.). 3,3'-Dichlorobenzidine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. physchemres.org [physchemres.org]

- 3. nbinno.com [nbinno.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. This compound | 7094-34-0 [chemicalbook.com]

- 8. PubChemLite - this compound (C13H8Cl2O) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. filab.fr [filab.fr]

- 14. youtube.com [youtube.com]

- 15. echemi.com [echemi.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Analysis of 3,3'-Dichlorobenzophenone

This technical guide provides a comprehensive analysis of the spectral data for 3,3'-Dichlorobenzophenone (CAS 7094-34-0), a halogenated aromatic ketone. Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective on the structural elucidation of this molecule.

Introduction to this compound

This compound is a symmetrically substituted aromatic ketone with the molecular formula C₁₃H₈Cl₂O.[1][2] Its structure, featuring a central carbonyl group flanked by two 3-chlorophenyl rings, dictates a unique spectral fingerprint that is invaluable for its identification and characterization. Understanding this fingerprint is crucial for its application in synthetic chemistry, where it may serve as an intermediate or a reference compound. This guide will deconstruct its spectral features to provide a clear and authoritative understanding of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: Probing the Aromatic Protons

Due to the symmetry of the molecule, the eight aromatic protons are expected to give rise to a complex but interpretable pattern in the ¹H NMR spectrum. The electron-withdrawing nature of the carbonyl group and the chlorine atoms deshields the aromatic protons, causing them to resonate in the downfield region of the spectrum (typically 7.0-8.0 ppm).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.75 | t (J ≈ 1.5 Hz) | 2H | H-2, H-2' | These protons are ortho to the carbonyl group, experiencing strong deshielding. The triplet arises from coupling to H-4/4' and H-6/6'. |

| ~7.65 | ddd (J ≈ 8.0, 2.0, 1.0 Hz) | 2H | H-6, H-6' | These protons are ortho to the chlorine atom and meta to the carbonyl group. |

| ~7.50 | ddd (J ≈ 8.0, 2.0, 1.0 Hz) | 2H | H-4, H-4' | These protons are ortho to the chlorine atom and meta to the carbonyl group. |

| ~7.40 | t (J ≈ 8.0 Hz) | 2H | H-5, H-5' | These protons are meta to both the carbonyl and chlorine substituents, showing a typical triplet pattern from coupling to two adjacent protons. |

Note: The predicted chemical shifts and coupling constants are based on established substituent effects and analysis of related compounds. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. Due to symmetry, seven distinct signals are expected: five for the aromatic carbons and one for the carbonyl carbon.

Experimental ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 194.1 | C=O | The carbonyl carbon is highly deshielded and appears significantly downfield, which is characteristic for ketones. |

| 138.2 | C-1, C-1' | These are the ipso-carbons attached to the carbonyl group. |

| 135.0 | C-3, C-3' | These are the ipso-carbons directly bonded to the chlorine atoms. |

| 132.8 | C-5, C-5' | Aromatic CH carbon. |

| 130.0 | C-6, C-6' | Aromatic CH carbon. |

| 129.8 | C-2, C-2' | Aromatic CH carbon. |

| 128.0 | C-4, C-4' | Aromatic CH carbon. |

Note: The peak assignments are based on an experimental spectrum from the Human Metabolome Database, though recorded at a low frequency (15.09 MHz), and are supported by predictive models and comparison with isomers.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by vibrations associated with the carbonyl group and the chlorinated aromatic rings.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~1665 | Strong | C=O Stretch |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1280 | Medium | Aryl Ketone C-C Stretch |

| ~800-700 | Strong | C-Cl Stretch |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bending |

The most diagnostic peak is the strong absorption around 1665 cm⁻¹, which is highly characteristic of the carbonyl (C=O) stretching vibration in an aromatic ketone. The presence of absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions confirms the aromatic nature of the compound. The strong C-Cl stretching vibration is also a key indicator of the halogenation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.

Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Ion | Interpretation |

| 250/252/254 | [M]⁺ | Molecular ion peak. The isotopic pattern (approx. 9:6:1 ratio) is characteristic of a molecule containing two chlorine atoms. |

| 215/217 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 139/141 | [C₇H₄ClO]⁺ | Fragment corresponding to the 3-chlorobenzoyl cation, resulting from alpha-cleavage at the carbonyl group. This is often the base peak for benzophenones. |

| 111 | [C₆H₄Cl]⁺ | Loss of CO from the 3-chlorobenzoyl cation. |

| 75 | [C₆H₃]⁺ | Loss of chlorine from the chlorophenyl cation. |

The observation of a molecular ion peak cluster at m/z 250, 252, and 254 would be definitive proof of the molecular formula C₁₃H₈Cl₂O.[1][4] The fragmentation is dominated by the stable 3-chlorobenzoyl cation (m/z 139/141), a hallmark of the benzophenone scaffold.[5]

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental technique. The following are standard protocols for the analysis of a solid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[3]

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.[6]

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.[6]

-

Data Processing : Apply a Fourier transform to the Free Induction Decay (FID), followed by phase correction and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[7]

FT-IR Spectroscopy Protocol

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[8]

-

Sample Preparation : Place a small amount of solid this compound directly onto the ATR crystal.

-

Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal first. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans for optimal signal quality. The background is automatically subtracted from the sample spectrum.[1]

-

Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Instrumentation : Employ a mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.[9]

-

Sample Introduction : Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Inject a microliter of the solution into the GC, which separates the compound from the solvent and introduces it into the MS source.

-

Ionization : In the EI source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV) to generate the molecular ion and subsequent fragments.[10][11]

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Data Analysis : The resulting mass spectrum plots the relative abundance of ions versus their m/z values.

Visualization of Key Concepts

Molecular Structure and NMR Assignments

Caption: Key fragmentation pathway in EI-MS.

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. While a complete set of experimental data is not available in a single public repository, a comprehensive and scientifically rigorous analysis can be constructed from predictive methods, data from analogous compounds, and established spectroscopic principles. The carbonyl group, the substitution pattern of the two chlorophenyl rings, and the overall symmetry of the molecule are all clearly delineated by their respective spectral signatures. The protocols and interpretations provided herein serve as an authoritative guide for the analysis of this compound and as a framework for the characterization of related small molecules.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049).

- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.

- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2022). PubMed Central.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- NMR spectroscopy of small molecules in solution. (2024). Royal Society of Chemistry.

- PubChem. (n.d.). 4,4'-Dichlorobenzophenone. National Center for Biotechnology Information.

- A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. (2017). PubMed Central.

- NIST. (n.d.). 4,4'-Dichlorobenzophenone. NIST Chemistry WebBook.

- How to Compute Electron Ionization Mass Spectra from First Principles. (2016). ACS Publications.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.

- Chemistry LibreTexts. (2022). 3.1: Electron Ionization.

- Ionization Methods in Organic Mass Spectrometry. (n.d.). The Royal Society of Chemistry.

- Iowa State University Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

- Innovatech Labs. (2023). The Basics of FTIR Spectroscopy: An Industry Guide.

- Fourier Transform Infrared Spectroscopy. (n.d.). University of Wisconsin-Madison.

- Google Patents. (n.d.). Process for preparation of 3,3'- or 3,4'- diaminobenzophenone.

- PubChemLite. (n.d.). This compound (C13H8Cl2O).

- University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis.

- ResearchGate. (n.d.). Synthesis of 3,3′-Dichlorobenzidine.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChem. (n.d.). 3,4-Dichlorobenzophenone. National Center for Biotechnology Information.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. PubChemLite - this compound (C13H8Cl2O) [pubchemlite.lcsb.uni.lu]

- 5. 4,4'-Dichlorobenzophenone [webbook.nist.gov]

- 6. pubsapp.acs.org [pubsapp.acs.org]

- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide to the Health and Safety of 3,3'-Dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the health and safety considerations for 3,3'-Dichlorobenzophenone (CAS No. 7094-34-0). As a chlorinated aromatic ketone, this compound warrants a cautious and informed approach to its handling, storage, and disposal. This document is intended to equip researchers and professionals in drug development with the necessary knowledge to work with this substance safely, grounded in scientific principles and established safety protocols.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is paramount to anticipating its behavior and potential hazards.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈Cl₂O | |

| Molecular Weight | 251.11 g/mol | |

| Appearance | Solid | |

| Synonyms | Bis(3-chlorophenyl)methanone |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning[1]

Toxicological Data:

Data Gaps and Inferences from Structurally Related Compounds:

It is crucial to acknowledge the current lack of comprehensive toxicological data for this compound. In such cases, a conservative approach is warranted, drawing inferences from structurally similar compounds, while clearly recognizing that these are not direct substitutes.

-

3,3'-Dichlorobenzidine: This is a structurally related compound, and it is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP).[2][3][4][5] It has also been shown to be genotoxic in various in vitro and in vivo assays.[3][5] While this compound has a different functional group (ketone vs. amine), the presence of the dichlorinated biphenyl core structure raises a flag for potential long-term health effects.

-

Benzophenone: The parent compound, benzophenone, has been the subject of more extensive toxicological study. While it is not classified as a carcinogen by major regulatory bodies, chronic feeding studies in rodents have shown evidence of kidney and liver toxicity.[6] There is no established ACGIH TLV, NIOSH REL, or OSHA PEL for benzophenone. The California Department of Industrial Relations has recommended a PEL of 0.25 mg/m³ based on kidney effects.[6]

Given the data gaps for this compound, it is prudent to handle it as a substance with the potential for significant irritation and unknown long-term systemic effects.

Section 3: Occupational Exposure and Control

As there are no established occupational exposure limits (OELs) for this compound, a precautionary approach based on the principles of "As Low As Reasonably Practicable" (ALARP) and the hierarchy of controls is essential.

Hierarchy of Controls

The most effective way to manage exposure is through a multi-layered approach, prioritizing engineering controls and administrative controls over personal protective equipment (PPE).

-

Elimination/Substitution: The most effective control is to eliminate the use of the hazardous substance or substitute it with a less hazardous alternative. This should always be the first consideration in any experimental design.

-

Engineering Controls: These are physical changes to the workplace that isolate workers from the hazard.

-

Fume Hoods: All work with this compound, especially when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Glove Boxes: For procedures involving larger quantities or with a high potential for aerosolization, a glove box provides an additional layer of containment.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

-

-

Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and intensity of exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound. These SOPs should cover weighing, dissolving, transferring, and disposal.

-

Training: All personnel handling the compound must receive documented training on its specific hazards and the procedures for safe handling.

-

Restricted Access: Designate specific areas for working with potent compounds and restrict access to authorized personnel only.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with engineering and administrative controls.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended, especially for prolonged handling. Gloves should be inspected before use and changed frequently.

-

Body Protection: A lab coat is required. For tasks with a higher risk of contamination, a disposable gown should be considered.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels (e.g., during a spill cleanup), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

-

Section 4: Experimental Protocols for Safe Handling

The following protocols are designed to provide a framework for the safe handling of this compound in a laboratory setting. These should be adapted to the specific requirements of your institution and experimental procedures.

Weighing and Dispensing

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Don appropriate PPE (safety goggles, lab coat, double nitrile gloves).

-

Decontaminate the work surface within the fume hood.

-

-

Procedure:

-

Place a weigh boat or appropriate container on an analytical balance inside the fume hood.

-

Carefully transfer the required amount of this compound to the container using a spatula.

-

Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

-

Close the primary container immediately after dispensing.

-

-

Cleanup:

-

Carefully clean the spatula and any contaminated surfaces with a suitable solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.

-

Remove outer gloves before leaving the fume hood.

-

Solution Preparation

-

Preparation:

-

Perform all steps within a chemical fume hood.

-

Wear appropriate PPE.

-

-

Procedure:

-

Add the weighed this compound to a suitable flask.

-

Slowly add the desired solvent, ensuring the flask is pointed away from you.

-

Stir or sonicate as needed to dissolve the compound.

-

Keep the flask covered to the extent possible to minimize vapor release.

-

-

Storage:

-

Store the solution in a clearly labeled, sealed container.

-

The label should include the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.

-

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Cleanup:

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent and dispose of cleaning materials as hazardous waste.

-

-

Reporting: Report the spill to the appropriate environmental health and safety personnel at your institution.

Section 6: Environmental Fate and Disposal

Responsible disposal is a critical component of the chemical lifecycle.

Environmental Fate

-

Persistence: Dichlorobenzophenones are generally persistent in the environment. Studies on dichlorobenzophenone (DBP) have shown that it can be stable in soil for extended periods.[7]

-

Degradation:

-

Microbial Degradation: Some microbial degradation of DBP has been observed, particularly through co-metabolism with other carbon sources.[7]

-

Photodegradation: Chlorinated aromatic compounds can undergo photodegradation in the presence of sunlight.

-

Disposal Considerations

-

Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.

-

Disposal Method: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in general waste. Contact your institution's environmental health and safety department for specific disposal procedures.

Section 7: Risk Assessment Workflow

A systematic risk assessment should be conducted before undertaking any new procedure involving this compound.

Section 8: Conclusion

This compound is a compound that requires careful and informed handling due to its irritant properties and the lack of comprehensive toxicological data. By adhering to the principles of the hierarchy of controls, implementing robust safe handling protocols, and being prepared for emergencies, researchers can minimize the risks associated with its use. The information and guidance provided in this document are intended to serve as a foundation for a strong safety culture when working with this and other potentially hazardous chemicals.

References

- Fisher, A. D. (1995). The microbial degradation of the DDT metabolite dichlorobenzophenone (DBP). University of Canterbury.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- California Department of Industrial Relations. (2019). Benzophenone Substance Summary for December 3 2019 Meeting.

- National Toxicology Program. (n.d.). Toxicological Profile for 3,3'-Dichlorobenzidine. Agency for Toxic Substances and Disease Registry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. HEALTH EFFECTS - Toxicological Profile for 3,3’-Dichlorobenzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. dir.ca.gov [dir.ca.gov]

- 7. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

Navigating the Hazard Landscape of 3,3'-Dichlorobenzophenone: A Technical Guide for the Advanced Researcher

For the seasoned researcher in drug discovery and development, the introduction of any new compound into a workflow is a multi-faceted challenge. Beyond its potential therapeutic efficacy, a rigorous understanding of a molecule's safety profile is paramount. 3,3'-Dichlorobenzophenone, a halogenated aromatic ketone, is one such compound whose utility as a synthetic intermediate must be balanced with a comprehensive appreciation of its inherent hazards.

This guide moves beyond a mere recitation of safety data. It aims to provide an in-depth, field-proven perspective on the Globally Harmonized System (GHS) of Classification and Labelling for this compound (CAS No. 7094-34-0). We will dissect not only what the hazards are, but why they manifest, and how this mechanistic understanding should inform the design of your experimental protocols to ensure a self-validating system of safety.

GHS Hazard Profile: A Snapshot

The GHS classification for this compound mandates a "Warning" signal word, indicating a moderate level of hazard.[1] The primary risks are well-defined and center on irritant properties. This classification is derived from its toxicological profile, which points to specific interactions with epithelial tissues upon direct contact or inhalation.

| Hazard Class | Category | Hazard Statement | Code |

| Skin Irritation | 2 | Causes skin irritation | H315 |

| Serious Eye Irritation | 2 | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation | H335 |

| Source: Echemi Safety Data Sheet[1] |

This triad of hazards—skin, eye, and respiratory irritation—forms the basis of all handling protocols. The causality stems from the chemical's ability to disrupt cellular membranes and provoke an inflammatory response in exposed tissues.

Deconstructing the Hazards: From Mechanism to Mitigation

As scientists, understanding the "why" is critical for developing robust and intuitive safety practices. Simply following a list of precautions is insufficient; true safety culture is built on a foundation of mechanistic insight.

Dermal and Ocular Irritation (H315 & H319)

The Mechanism: this compound is a solid, often a powder, which can readily adhere to skin or be transferred to the eyes.[2] Its lipophilic nature, conferred by the phenyl rings, allows it to interact with the lipid bilayers of epidermal and corneal cells. This disruption can lead to cell damage and the release of inflammatory mediators, resulting in the classic signs of irritation: redness, itching, and discomfort. The "Category 2" classification signifies that this irritation is reversible but significant.[1]

Field-Proven Insights & Protocols: The potential for irritation necessitates a stringent "no-touch" policy. The choice of personal protective equipment (PPE) is not merely a box-checking exercise; it is the primary barrier between the researcher and a potent irritant.

Experimental Protocol: Safe Handling and Weighing of this compound

-

Preparation: Before handling the compound, ensure the designated workspace (e.g., a chemical fume hood or a ventilated balance enclosure) is clean and uncluttered. Verify that an eye wash station and safety shower are accessible and unobstructed.

-

PPE Selection & Donning:

-

Gloves: Wear chemically resistant gloves. Nitrile gloves are a standard choice, but it is crucial to double-glove. This provides a critical safety buffer; if the outer glove is compromised, the inner glove maintains the primary barrier while the outer is removed and replaced.

-

Eye Protection: Don chemical safety goggles that provide a full seal around the eyes. Standard safety glasses with side shields are inadequate as they do not protect from airborne particulates that could settle in the eye.

-

Lab Coat: A clean, buttoned lab coat made of a low-permeability material is mandatory.

-

-

Weighing Procedure:

-

Perform all weighing operations within a ventilated enclosure to contain any airborne dust.

-

Use a disposable weighing boat or paper to avoid cross-contamination of balances.

-

Employ anti-static techniques (e.g., an anti-static gun) if the powder is fine, to prevent it from clinging to surfaces and becoming an airborne hazard.